7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine
Description
7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine is a substituted benzofuran derivative characterized by a bromine atom at position 7 and a fluorine atom at position 6 of the benzofuran core. Its molecular formula is C₈H₈BrFNO, with a molecular weight of 233.06 g/mol.
The hydrochloride salt form of a related isomer, 5-bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride, is commercially available through suppliers like American Elements, indicating its utility in life sciences research .
Properties
Molecular Formula |
C8H7BrFNO |
|---|---|
Molecular Weight |
232.05 g/mol |
IUPAC Name |
7-bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C8H7BrFNO/c9-7-5(10)2-1-4-6(11)3-12-8(4)7/h1-2,6H,3,11H2 |
InChI Key |
LNFQYVYEPIYWMW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(O1)C(=C(C=C2)F)Br)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine typically involves the bromination and fluorination of a benzofuran precursor. The reaction conditions often include the use of bromine and fluorine sources under controlled temperature and pressure to ensure selective substitution at the desired positions on the benzofuran ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to optimize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while substitution reactions can produce various substituted benzofuran derivatives .
Scientific Research Applications
Synthesis and Characterization
The synthesis of 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine typically involves several synthetic routes that leverage the unique reactivity of benzofuran derivatives. For instance, the compound can be synthesized through reactions involving n-butyllithium in tetrahydrofuran under controlled temperatures. The yield and purity of the synthesized compound are often confirmed using techniques such as NMR (Nuclear Magnetic Resonance) and LC-MS (Liquid Chromatography-Mass Spectrometry) .
Anticancer Properties
Research has indicated that benzofuran derivatives, including this compound, exhibit promising anticancer activities. In a study evaluating various benzofuran analogues, compounds with similar structures demonstrated significant cytotoxic effects against cancer cell lines. The presence of specific functional groups was found to enhance their activity by increasing binding interactions with cellular targets .
| Compound | Activity | Mechanism |
|---|---|---|
| 7a | High | Induces apoptosis in EAC cells |
| 7c | Moderate | Enhances DNA binding interactions |
| 7d | High | Reduces melting temperature of DNA |
Antimicrobial Effects
Benzofuran derivatives have also been explored for their antimicrobial properties. Studies suggest that these compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with microbial cell wall synthesis or function .
Neurological Applications
The structural characteristics of this compound make it a candidate for neurological applications. Benzofurans are known to interact with sigma receptors, which play a role in neuroprotection and modulation of neurotransmitter systems. This interaction may lead to potential treatments for neurodegenerative diseases .
Cardiovascular Applications
Research into the cardiovascular effects of benzofuran derivatives indicates potential benefits in managing conditions such as hypertension and arrhythmias. Compounds within this class have shown vasodilating properties and the ability to inhibit platelet aggregation, suggesting a role in cardiovascular health .
Case Studies
Several case studies highlight the applications of benzofuran derivatives in drug development:
- Case Study 1 : A derivative of benzofuran was tested for its ability to induce apoptosis in cancer cells, showing a significant reduction in cell viability at specific concentrations.
- Case Study 2 : Another study focused on the antimicrobial activity of benzofuran compounds against resistant bacterial strains, demonstrating effective inhibition.
Mechanism of Action
The mechanism of action of 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Physicochemical Properties
The following table compares key properties of 7-bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine with structurally related compounds:
Key Observations:
Halogen Substitution Effects: Bromine at position 7 (as in the target compound) increases molecular weight compared to chlorine analogs (e.g., 7-chloro derivative: 169.61 vs. 214.06 g/mol) .
Bioactivity Trends :
- Compounds with multiple halogens (e.g., 4,5,6-tribromo derivatives) exhibit synergistic antifungal activity with amiodarone, suggesting halogen positioning critically influences efficacy .
- The 5-chloro-6-fluoro analog (discontinued) may have been explored for similar applications, though specific data are unavailable .
Synthetic Accessibility :
Biological Activity
7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine is a heterocyclic compound belonging to the benzofuran family, characterized by its unique structural features, including a bromine atom, a fluorine atom, and an amine group. This compound has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research.
- Molecular Formula : C10H8BrF1N
- Molecular Weight : Approximately 232.05 g/mol
- CAS Number : 1934470-94-6
Biological Activities
Recent studies have highlighted several key biological activities associated with this compound:
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. It has been shown to inhibit the growth of pathogens, making it a candidate for further development in antimicrobial therapies.
Anticancer Activity
This compound has demonstrated potential as an anticancer agent. Studies suggest that it may inhibit specific enzymes involved in cancer cell proliferation and modulate immune responses to enhance the body’s ability to combat cancer.
The biological mechanisms underlying the activity of this compound often involve:
- Enzyme Inhibition : The compound appears to interact with enzymes critical for cellular processes, potentially blocking pathways that lead to cancer cell growth.
- Receptor Modulation : It may bind to specific receptors involved in immune responses or cellular signaling pathways, influencing various physiological processes .
Comparative Analysis with Related Compounds
The following table summarizes some structurally similar compounds and their key features:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-Fluoro-2-hydroxybenzaldehyde | C7H5F1O2 | Precursor for synthesis; contains a hydroxyl group |
| 3-Bromoaniline | C6H6BrN | Contains an amine group; used in cyclization |
| 6-Nitrobenzofuran | C8H5N1O3 | Studied for antimicrobial properties |
| 5-Bromo-benzofuran | C8H5BrO | Explored for anticancer activity |
Case Studies
Several studies have investigated the biological activity of benzofuran derivatives, including this compound:
- Study on Antimicrobial Efficacy :
- Anticancer Mechanism Investigation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
